

EN460: A Technical Guide to its Impact on Oxidative Protein Folding

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Compound of Interest		
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This technical guide provides an in-depth analysis of **EN460**, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), and its profound effects on oxidative protein folding. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows involved in **EN460** research.

Core Concepts: Oxidative Protein Folding and the Role of ERO1

In eukaryotic cells, the endoplasmic reticulum (ER) is the primary site for the folding and maturation of secreted and transmembrane proteins. A critical step in this process is the formation of disulfide bonds, a process known as oxidative protein folding. This pathway is orchestrated by a cascade of enzymes, with Protein Disulfide Isomerase (PDI) directly catalyzing the formation of disulfide bonds in substrate proteins. For PDI to be recycled and continue its function, it must be re-oxidized. This is where Endoplasmic Reticulum Oxidation 1 (ERO1) plays a pivotal role. ERO1 is a flavin adenine dinucleotide (FAD)-containing enzyme that oxidizes PDI by transferring electrons from PDI to molecular oxygen, thereby generating hydrogen peroxide as a byproduct.[1] While essential, dysregulation of ERO1 activity can lead to a hyper-oxidizing ER environment and contribute to cellular stress.

EN460: A Selective Inhibitor of ERO1α





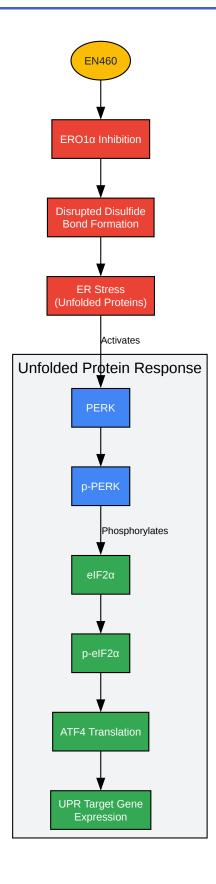


EN460 has been identified as a selective inhibitor of the ERO1 α isoform.[2] Its mechanism of action is unique, involving a selectively reversible interaction with thiol groups on the reduced, active form of ERO1 α . This interaction prevents the reoxidation of the enzyme, effectively halting the oxidative protein folding cascade at a key regulatory point.[2]

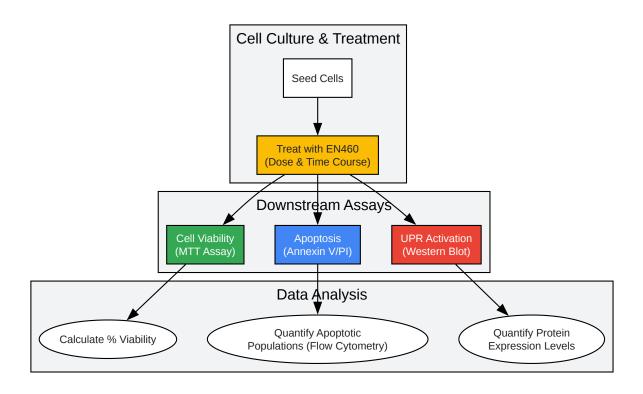
Mechanism of Action

The inhibitory activity of **EN460** is dependent on its enone functional group, which acts as a Michael acceptor for cysteine residues within the active site of reduced ERO1 α . This covalent adduction is stabilized by the protein's conformation, leading to the displacement of the essential FAD cofactor and subsequent inactivation of the enzyme. A key feature of **EN460**'s selectivity is the reversibility of its reaction with unstructured thiols, such as glutathione, in contrast to the stable bond formed with ERO1 α .









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